1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone
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Description
1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HSP90 is a heat shock protein that plays a crucial role in the folding, stabilization, and activation of various proteins in the cell. HSP90 inhibitors have been found to exhibit anti-tumor activity by targeting cancer cells' dependence on HSP90 for survival.
Scientific Research Applications
Synthesis of Optically Pure Compounds
Optically pure compounds, such as 2-(1-hydroxybenzyl)piperidine and pyrrolidinone, are prepared through reactions involving sulfinylbenzyl carbanions and chlorinated N-sulfinylimines, followed by the elimination of sulfinyl groups. This process is significant for creating stereoselective compounds with potential applications in pharmaceuticals and materials science (Ruano, Alemán, & Cid, 2006).
Radical-Scavenging Activity
Highly brominated mono- and bis-phenols, isolated from marine red algae, exhibit potent radical-scavenging activity, crucial for developing antioxidant therapies. Compounds like 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one demonstrate significant potential in this area, highlighting the compound's relevance in creating therapeutic agents (Duan, Li, & Wang, 2007).
Novel Materials Synthesis
The synthesis of fluorinated polyamides containing pyridine and sulfone moieties involves novel diamines, indicating applications in creating materials with unique properties such as high thermal stability and low dielectric constants. These materials are pertinent in various industries, including electronics and coatings (Liu et al., 2013).
Pharmaceutical Intermediates
Several studies focus on synthesizing intermediates for quinolone antibacterials and investigating the chemical reactivity and antileukemic activity of compounds. The research on these intermediates is crucial for the development of new antibacterial agents and cancer therapies, demonstrating the compound's role in advancing pharmaceutical research (Schroeder et al., 1992; Anderson & Mach, 1987).
properties
IUPAC Name |
1-[2-hydroxy-3-[(2-methylphenyl)methylsulfonyl]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-5-2-3-6-13(12)10-21(19,20)11-14(17)9-16-8-4-7-15(16)18/h2-3,5-6,14,17H,4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWYLSLAONQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CC(CN2CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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